

Physical and chemical properties of 2,3,4-trimethylphenylamine.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3,4-Trimethylaniline

Cat. No.: B074830

[Get Quote](#)

Technical Guide: 2,3,4-Trimethylphenylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 2,3,4-trimethylphenylamine. It includes a summary of its key characteristics, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Core Properties and Identification

2,3,4-Trimethylphenylamine, also known as 2,3,4-trimethylbenzenamine, is an aromatic amine with the chemical formula $C_9H_{13}N$.^{[1][2]} It is a colorless to pale yellow liquid with a characteristic amine odor.^[1] This compound is slightly soluble in water but readily soluble in organic solvents such as ethanol and ether.^[1]

Table 1: Physical and Chemical Properties of 2,3,4-Trimethylphenylamine

Property	Value	Source(s)
IUPAC Name	2,3,4-trimethylaniline	[2]
Synonyms	2,3,4-trimethylbenzenamine, Benzenamine, 2,3,4-trimethyl-	[1][2]
CAS Number	1467-35-2	[1][2]
Molecular Formula	C ₉ H ₁₃ N	[1][2]
Molecular Weight	135.21 g/mol	[1][2]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	~232-234 °C	[1]
Melting Point	~ -12 °C	[1]
Solubility	Slightly soluble in water; soluble in ethanol and ether	[1]
Purity (typical)	95%	[1]

Synthesis and Purification

The classical and most common method for synthesizing 2,3,4-trimethylphenylamine involves a two-step process starting from 1,2,3-trimethylbenzene (hemimellitene). The first step is the nitration of the aromatic ring, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of 2,3,4-Trimethylphenylamine

This protocol is based on the established synthesis of the isomeric 2,4,6-trimethylaniline and is proposed as a viable method for the synthesis of 2,3,4-trimethylphenylamine.[3][4][5]

Step 1: Nitration of 1,2,3-Trimethylbenzene

- **Preparation of Nitrating Mixture:** In a flask kept in an ice bath, slowly add a nitrating agent, which is typically a mixture of nitric acid and sulfuric acid, to 1,2,3-trimethylbenzene with constant stirring. The temperature should be maintained below 10°C.

- Reaction: Allow the reaction to proceed for approximately 4 hours at this temperature.
- Work-up: After the reaction is complete, allow the mixture to stand, leading to the separation of layers. The organic layer containing 1,2,3-trimethyl-4-nitrobenzene is separated from the acid layer.

Step 2: Reduction of 1,2,3-Trimethyl-4-nitrobenzene

- Reaction Setup: In a reaction vessel equipped with a reflux condenser, add the 1,2,3-trimethyl-4-nitrobenzene obtained from the previous step.
- Reduction: Introduce a reducing agent, such as iron powder in the presence of hydrochloric acid and water. The molar ratio of the nitro compound to iron powder, hydrochloric acid, and water is typically around 1:3.74:0.9:2.22.^{[3][4]}
- Reaction Conditions: Heat the reaction mixture to 100-105°C and maintain it for approximately 8 hours.^{[3][4]}
- Isolation: The crude 2,3,4-trimethylphenylamine is then isolated from the reaction mixture.

Experimental Protocol: Purification of 2,3,4-Trimethylphenylamine

The crude product obtained from the synthesis can be purified by distillation to obtain a product with a purity of ≥99%.^[5]

- Distillation: The crude 2,3,4-trimethylphenylamine is subjected to vacuum distillation.
- Fraction Collection: Collect the fraction that distills at the boiling point of 2,3,4-trimethylphenylamine.

Analytical Methods

The purity and identity of 2,3,4-trimethylphenylamine can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Experimental Protocol: HPLC Analysis

This protocol is a general method for the analysis of aniline derivatives and can be adapted for 2,3,4-trimethylphenylamine.^{[6][7][8]}

- Column: A reverse-phase C18 column is suitable for the separation.
- Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid (for MS compatibility) or phosphoric acid, can be used.^{[6][9]}
- Detection: UV detection at an appropriate wavelength or mass spectrometry can be employed.
- Internal Standard: For quantitative analysis, a suitable internal standard should be used.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds like 2,3,4-trimethylphenylamine.

- Column: A capillary column, such as a DB-1MS, is appropriate for the separation.
- Carrier Gas: Helium is typically used as the carrier gas.
- Injector and Detector Temperatures: The injector and detector temperatures should be optimized for the analysis.
- Temperature Program: A temperature gradient program for the oven is used to ensure good separation of the components.
- Ionization: Electron ionization (EI) is a common ionization method for GC-MS analysis.
- Derivatization: For certain applications, derivatization with agents like trimethylsilyl (TMS) may be employed to improve chromatographic properties.^{[10][11]}

Chemical Reactivity and Applications

2,3,4-Trimethylphenylamine is a versatile chemical intermediate in organic synthesis. The amino group on the aromatic ring allows it to participate in various reactions, including

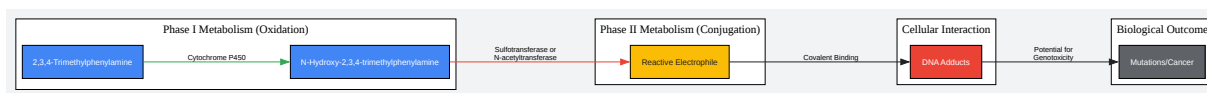
nucleophilic substitutions and coupling reactions. It is a precursor in the synthesis of dyes and pigments.[1] Its isomers, such as 2,4,6-trimethylaniline, are used in the preparation of bulky ligands for catalysts, like Grubbs' catalyst, and in the manufacture of rubber chemicals and antioxidants.[1]

Biological Significance and Potential Signaling Pathways

While there is limited direct research on the biological signaling pathways of 2,3,4-trimethylphenylamine, its structural similarity to other carcinogenic aromatic amines, such as its isomer 2,4,6-trimethylaniline, suggests a potential for similar metabolic activation pathways.[12][13] Aromatic amines are known to undergo metabolic activation to reactive intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially cancer.[12]

A key step in the metabolic activation of many aromatic amines is N-hydroxylation, catalyzed by cytochrome P450 enzymes in the liver.[12][13] The resulting N-hydroxyarylamine can be further activated by sulfation or acetylation to form highly reactive electrophiles that can form adducts with DNA.

Below is a hypothesized metabolic activation pathway for 2,3,4-trimethylphenylamine, based on the known metabolism of other carcinogenic aromatic amines.



[Click to download full resolution via product page](#)

Caption: Hypothesized metabolic activation pathway of 2,3,4-trimethylphenylamine.

Safety and Handling

2,3,4-Trimethylphenylamine is considered a hazardous substance. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.

This guide is intended for informational purposes for a professional audience and should not be considered a substitute for a comprehensive safety data sheet (SDS) and established laboratory safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3,4-Trimethylaniline | 1467-35-2 | Benchchem [benchchem.com]
- 2. 2,3,4-Trimethylaniline | C₉H₁₃N | CID 73844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4,6-Trimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 4. 2,4,6-Trimethylaniline Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 5. CN1800143A - 2,4,6-trimethylaniline synthesis method - Google Patents [patents.google.com]
- 6. Separation of 2,4,6-Trimethylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. agilent.com [agilent.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. d-nb.info [d-nb.info]
- 10. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. datasheets.scbt.com [datasheets.scbt.com]

- To cite this document: BenchChem. [Physical and chemical properties of 2,3,4-trimethylphenylamine.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074830#physical-and-chemical-properties-of-2-3-4-trimethylphenylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com